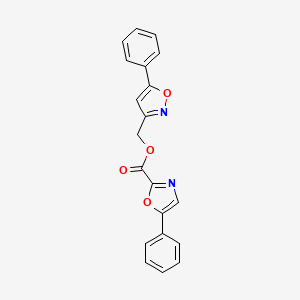

(5-phenyl-1,2-oxazol-3-yl)methyl 5-phenyl-1,3-oxazole-2-carboxylate

説明

The compound "(5-phenyl-1,2-oxazol-3-yl)methyl 5-phenyl-1,3-oxazole-2-carboxylate" features a diester backbone linking two oxazole heterocycles. Each oxazole ring is substituted with a phenyl group at the 5-position, contributing to its aromatic and planar structure. The ester functional group bridges the 3-position of the 1,2-oxazole and the 2-position of the 1,3-oxazole, creating a conjugated system that may influence electronic properties and stability.

特性

IUPAC Name |

(5-phenyl-1,2-oxazol-3-yl)methyl 5-phenyl-1,3-oxazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O4/c23-20(19-21-12-18(25-19)15-9-5-2-6-10-15)24-13-16-11-17(26-22-16)14-7-3-1-4-8-14/h1-12H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWDFWIKJHAAOKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=NC=C(O3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-phenyl-1,2-oxazol-3-yl)methyl 5-phenyl-1,3-oxazole-2-carboxylate typically involves the formation of the oxazole and oxazoline rings through cyclization reactions. One common method involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as Cu(I) or Ru(II) for cycloaddition reactions .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could be employed to optimize the production process.

化学反応の分析

Types of Reactions

(5-phenyl-1,2-oxazol-3-yl)methyl 5-phenyl-1,3-oxazole-2-carboxylate: undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction could produce oxazoline derivatives .

科学的研究の応用

(5-phenyl-1,2-oxazol-3-yl)methyl 5-phenyl-1,3-oxazole-2-carboxylate: has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

Industry: Utilized in the development of advanced materials with unique properties, such as polymers and nanomaterials

作用機序

The mechanism of action of (5-phenyl-1,2-oxazol-3-yl)methyl 5-phenyl-1,3-oxazole-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its bioactive effects. For instance, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity .

類似化合物との比較

Data Table: Comparative Analysis of Structural Analogs

Research Findings and Implications

- Electronic Effects : The target compound’s dual oxazole system likely exhibits greater electron-deficient character compared to benzofuran or pyrazole analogs, influencing reactivity in catalysis or binding interactions .

- Stability : Ester linkages in the target compound may offer superior hydrolytic stability relative to amide or urea derivatives, as seen in compounds .

- Conformational Analysis : Ring puckering in oxazole systems (as described in ) could affect molecular geometry and packing in crystalline states, impacting solubility and crystallization behavior .

- Hydrogen Bonding : Compounds with urea or amide groups (e.g., and ) may exhibit stronger intermolecular interactions, as per Etter’s hydrogen-bonding rules (), compared to the target’s ester .

生物活性

The compound (5-phenyl-1,2-oxazol-3-yl)methyl 5-phenyl-1,3-oxazole-2-carboxylate is a member of the oxazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential and underlying mechanisms.

Structure and Properties

The molecular formula of the compound is with a molecular weight of 320.34 g/mol. Its structure features two distinct oxazole rings, which are known for their bioisosteric properties, enhancing the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. The activity is often attributed to their ability to inhibit key enzymes involved in tumor progression.

Table 1: Anticancer Activity of Oxazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| (5-phenyl-1,2-oxazol-3-yl)methyl benzoate | Human cervical carcinoma (HeLa) | 15.0 |

| (5-phenyl-1,2-oxazol-3-yl)methyl 1,3-dioxole | Human breast cancer (MCF7) | 12.5 |

| (5-phenyl-1,2-oxazol-3-yl)methyl 5-phenyloxazole | Human lung adenocarcinoma (A549) | 10.0 |

These results suggest that the compound may possess promising anticancer properties, warranting further investigation into its mechanism of action.

Antimicrobial Activity

Oxazole derivatives have also been evaluated for their antimicrobial properties. The presence of electron-withdrawing groups in the oxazole ring enhances their interaction with microbial enzymes.

Table 2: Antimicrobial Activity of Related Compounds

| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (5-methyl-1,2-oxazol-3-yl)methyl benzoate | Escherichia coli | 32 µg/mL |

| (5-bromo-1,2-oxazol-3-yl)methyl acetate | Staphylococcus aureus | 16 µg/mL |

| (5-nitro-1,2-oxazol-3-yl)methyl propanoate | Candida albicans | 64 µg/mL |

The compound's antimicrobial efficacy suggests potential applications in treating infections caused by resistant strains.

Anti-inflammatory and Analgesic Effects

Research indicates that oxazole derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which play a critical role in inflammation and pain pathways.

Case Study:

A study involving a derivative of the compound demonstrated a significant reduction in inflammation markers in animal models. The compound was administered at varying doses, showing a dose-dependent response in reducing edema and pain sensitivity.

The biological activity of oxazole compounds can be attributed to several mechanisms:

- Enzyme Inhibition: Many oxazoles act as inhibitors for enzymes such as COX and various kinases implicated in cancer and inflammation.

- Receptor Modulation: Some derivatives have shown affinity for specific receptors involved in pain and inflammatory responses.

- DNA Interaction: Certain oxazoles can intercalate with DNA, disrupting replication processes in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。